1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol
Overview
Description
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is an organic compound characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with 2-aminoethanethiol. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. A common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with the alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of sulfanyl and amino groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of both amino and sulfanyl groups could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, including those used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
2-Aminoethanethiol: Similar structure but lacks the 2-methylpropan-2-ol moiety.
2-Mercaptoethanol: Contains a hydroxyl group instead of an amino group.
Cysteamine: Contains both amino and sulfanyl groups but differs in the overall structure.
Uniqueness: 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol is unique due to the combination of its functional groups and the presence of the 2-methylpropan-2-ol moiety
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQPMIJLEAOKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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